1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This particular compound features a sulfonyl group attached to a propyl chain, which is further connected to the isoindole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- typically involves multi-step organic reactions. One common method includes the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the selective and sequential formation of the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed multicomponent reactions. These reactions are performed under controlled conditions, often involving specific ligands, bases, and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, bases, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoindole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups to the isoindole core .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative without the sulfonyl group.
2H-Isoindole: Another isoindole derivative with different substitution patterns.
1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole: A compound with a similar core structure but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- is unique due to the presence of the sulfonyl group attached to the propyl chain. This structural feature imparts specific chemical and biological properties, making it distinct from other isoindole derivatives .
Properties
CAS No. |
88597-06-2 |
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Molecular Formula |
C18H17NO5S |
Molecular Weight |
359.4 |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
HXCZYABFGDIBGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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